molecular formula C10H13FO2 B14850123 4-(Tert-butoxy)-2-fluorophenol

4-(Tert-butoxy)-2-fluorophenol

Katalognummer: B14850123
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: QBRQXYDIPCUGNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Tert-butoxy)-2-fluorophenol is an organic compound characterized by the presence of a tert-butoxy group and a fluorine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-2-fluorophenol typically involves the etherification of 4-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Another method involves the use of phosphorus trichloride (PCl3) to mediate the conversion of tert-butyl esters into esters and amides in one-pot reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and solvents such as benzene, toluene, and dimethylbenzene. The reaction is typically conducted under normal temperature conditions, and the product is purified through standard separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tert-butoxy)-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Alkylated or acylated phenols

Wissenschaftliche Forschungsanwendungen

4-(Tert-butoxy)-2-fluorophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Tert-butoxy)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group in organic synthesis, while the fluorine atom can influence the compound’s reactivity and stability. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Tert-butoxy)-2-fluorophenol is unique due to the presence of both a tert-butoxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it valuable in various applications compared to its analogs .

Eigenschaften

Molekularformel

C10H13FO2

Molekulargewicht

184.21 g/mol

IUPAC-Name

2-fluoro-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13FO2/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3

InChI-Schlüssel

QBRQXYDIPCUGNQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC(=C(C=C1)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.